molecular formula C19H20ClNO2 B15076084 3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide CAS No. 853349-95-8

3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide

Cat. No.: B15076084
CAS No.: 853349-95-8
M. Wt: 329.8 g/mol
InChI Key: ZSPYPTZCNGHDSK-VAWYXSNFSA-N
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Description

3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide typically involves a multi-step process. The initial step often includes the preparation of the starting materials, which are then subjected to a series of chemical reactions to form the desired compound. Common synthetic routes may involve the use of reagents such as chlorinating agents, methoxylating agents, and amide-forming reagents under controlled conditions of temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often involves the optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions involving this compound commonly use reagents such as:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide exerts its effects involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-3-methoxyphenyl)-N-(2-ethylphenyl)-2-propenamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(6-methylphenyl)-2-propenamide

Uniqueness

Compared to similar compounds, 3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide is unique due to its specific substitution pattern on the phenyl rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

853349-95-8

Molecular Formula

C19H20ClNO2

Molecular Weight

329.8 g/mol

IUPAC Name

(E)-3-(2-chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide

InChI

InChI=1S/C19H20ClNO2/c1-4-14-8-5-7-13(2)19(14)21-17(22)12-11-15-9-6-10-16(23-3)18(15)20/h5-12H,4H2,1-3H3,(H,21,22)/b12-11+

InChI Key

ZSPYPTZCNGHDSK-VAWYXSNFSA-N

Isomeric SMILES

CCC1=CC=CC(=C1NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C=CC2=C(C(=CC=C2)OC)Cl)C

Origin of Product

United States

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